

Application Note: Quantitative Analysis of Amprenavir in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Amprenavir-d4	
Cat. No.:	B10819129	Get Quote

Abstract

This application note describes a robust and sensitive method for the quantification of the HIV protease inhibitor Amprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes **Amprenavir-d4** as an internal standard to ensure accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Monitoring the plasma concentrations of Amprenavir is essential for optimizing therapeutic regimens and ensuring efficacy while minimizing potential toxicities. This application note provides a detailed protocol for the quantitative analysis of Amprenavir using LC-MS/MS, a highly selective and sensitive analytical technique.

ExperimentalMaterials and Reagents

· Amprenavir reference standard



- Amprenavir-d4 internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid, analytical grade
- Ethyl acetate, analytical grade
- Human plasma (blank)

Instrumentation

- Liquid Chromatograph (LC) system capable of gradient elution
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
HPLC Column	Zorbax C18, 50 mm x 4.6 mm, 5.0 μm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Isocratic: 60% Acetonitrile, 10% 0.1% Formic Acid in Water, 30% Methanol
Flow Rate	0.60 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Run Time	5 minutes

Table 2: Mass Spectrometry Conditions



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV[1]
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Mass Spectrometry Transitions

Multiple reaction monitoring (MRM) was used for the quantification of Amprenavir and its deuterated internal standard, **Amprenavir-d4**. The protonated precursor ions [M+H]⁺ were fragmented, and the most abundant and stable product ions were monitored.

Table 3: MRM Transitions for Amprenavir and Amprenavir-d4

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Amprenavir	506.2	418.2	0.2	30	15
Amprenavir	506.2	245.2	0.2	30	25
Amprenavir	506.2	156.1	0.2	30	35
Amprenavir- d4 (Proposed)	510.2	422.2	0.2	30	15

Note: The transitions for Amprenavir are based on published literature[2]. The transition for **Amprenavir-d4** is a proposed transition based on the stable fragmentation pattern of the parent compound, as specific literature values were not readily available.



Experimental Protocol Standard Solution Preparation

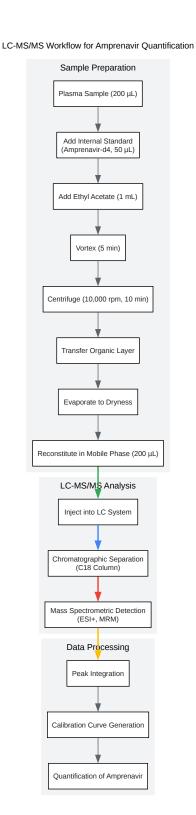
- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and
 Amprenavir-d4 in methanol to prepare 1 mg/mL primary stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
- Internal Standard Working Solution (1 µg/mL): Dilute the Amprenavir-d4 primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

Sample Preparation: Liquid-Liquid Extraction

- Pipette 200 μL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the 1 μg/mL Amprenavir-d4 internal standard working solution to each tube (except for the blank matrix).
- Vortex briefly to mix.
- Add 1 mL of ethyl acetate to each tube.
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.



Experimental Workflow



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Caption: Workflow for Amprenavir quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the MRM-based quantification of Amprenavir.



Internal Standard (Amprenavir-d4) Amprenavir Precursor Ion Precursor Ion [M+H]+ [M+H]+ m/z 506.2 m/z 510.2 CID CID **Product Ions** (e.g., m/z 418.2, 245.2) Quantification Peak Area Ratio (Analyte/IS) Calibration Curve Concentration Determination

MRM Logic for Amprenavir Analysis

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Caption: MRM logic for Amprenavir analysis.



Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Amprenavir in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of Amprenavir.

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References

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- 2. researchgate.net [researchgate.net]
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